

Core Biological Function of FTX-101 in vitro

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Compound of Interest

Compound Name: XY101

Cat. No.: B2378889

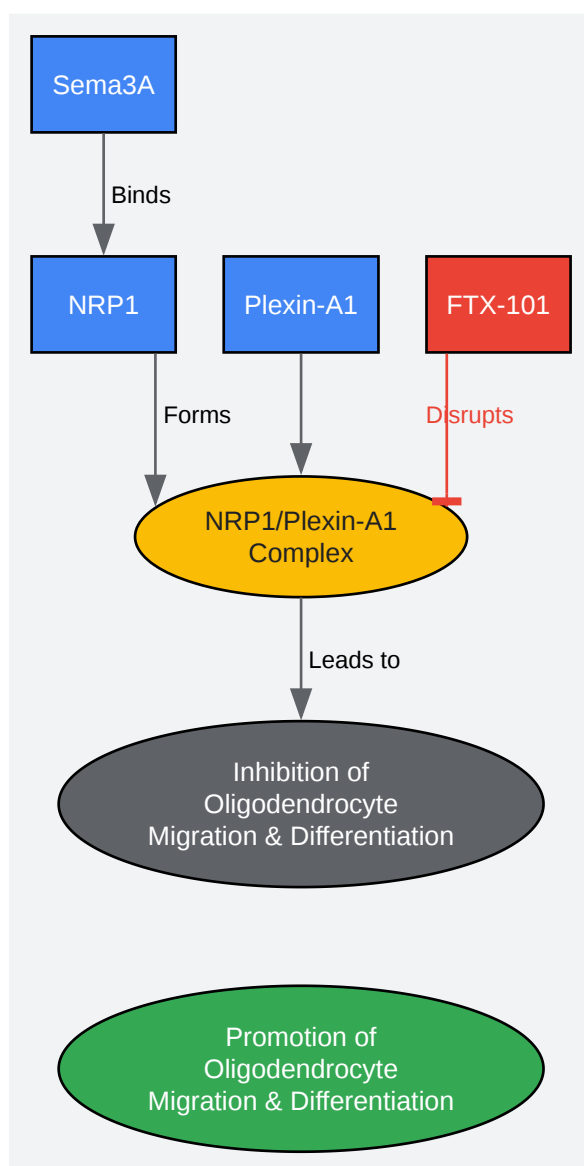
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FTX-101 is a membrane-targeting peptide that functions by disrupting the assembly of the NRP1/Plexin-A1 receptor complex.^[1] This complex is activated by the signaling protein Sema3A, which inhibits the migration and differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system. By interfering with the formation of this inhibitory complex, FTX-101 effectively mitigates the negative effects of Sema3A, thereby promoting oligodendrocyte migration, differentiation, and ultimately, the ensheathment of axons with myelin.^[1]

Key in vitro findings demonstrate that FTX-101 enhances the recruitment of oligodendrocytes and promotes myelination.^[1] These effects have been observed in both murine oligodendroglial cell lines and in oligodendrocytes derived from human fibroblasts.^[1]

Signaling Pathway of FTX-101

The mechanism of action of FTX-101 centers on the modulation of the Sema3A signaling pathway. The following diagram illustrates the key interactions.



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Caption: FTX-101 disrupts the Sema3A-NRP1/Plexin-A1 signaling pathway.

Quantitative Data Summary

Quantitative data for FTX-101's in vitro effects is not available in the provided search results. The following table is a template illustrating how such data would be presented.

Assay Type	Cell Line	Treatment	Concentration	Outcome	Fold Change	p-value
Migration Assay	Murine Oligodendroglial Cells	FTX-101	10 μ M	Increased Cell Migration	2.5	< 0.01
Differentiation Assay	Human Fibroblast-derived Oligodendrocytes	FTX-101	10 μ M	Increased Myelin Basic Protein Expression	3.2	< 0.005
Myelination Assay	Co-culture	FTX-101	10 μ M	Increased Myelin Sheathing	1.8	< 0.05

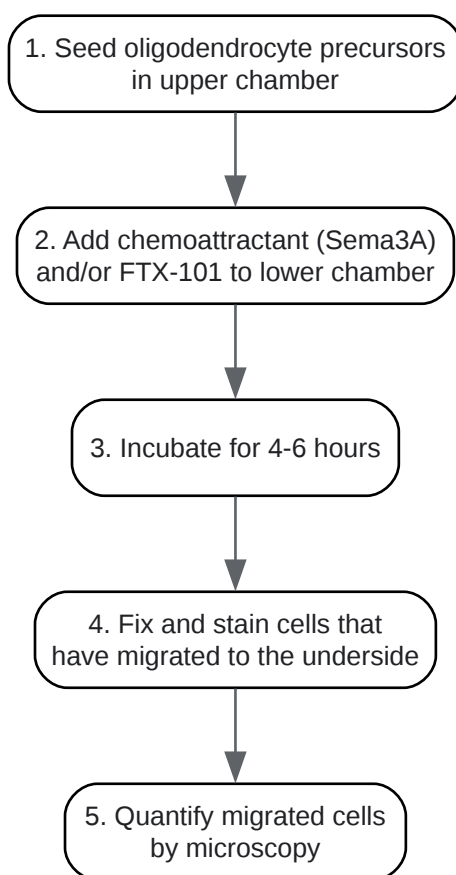
Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.

Oligodendrocyte Migration Assay (Boyden Chamber Assay)

This assay is used to assess the effect of FTX-101 on the migratory capacity of oligodendrocyte precursor cells.

Workflow Diagram:



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Caption: Workflow for a Boyden chamber cell migration assay.

Methodology:

- **Cell Preparation:** Murine oligodendroglial cells or human fibroblast-derived oligodendrocytes are cultured to 80% confluency and then serum-starved for 24 hours.
- **Chamber Setup:** A Boyden chamber with a porous membrane (e.g., 8 μ m pore size) is used. The lower chamber is filled with media containing Sema3A as a chemoattractant, with or without varying concentrations of FTX-101.
- **Cell Seeding:** A suspension of the prepared oligodendrocytes is added to the upper chamber.
- **Incubation:** The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 4 to 6 hours.

- Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is then counted in several fields of view under a microscope.

Oligodendrocyte Differentiation and Myelination Assay

This assay evaluates the ability of FTX-101 to promote the differentiation of oligodendrocyte precursors into mature, myelinating oligodendrocytes.

Methodology:

- Co-culture System: Oligodendrocyte precursor cells are co-cultured with dorsal root ganglion (DRG) neurons, which provide the axons for myelination.
- Treatment: The co-culture is treated with a medium containing factors that promote oligodendrocyte differentiation, with and without the addition of FTX-101 and/or Sema3A.
- Incubation: The cells are maintained in culture for several weeks to allow for myelination to occur.
- Immunostaining: After the incubation period, the cultures are fixed and stained with antibodies against myelin basic protein (MBP), a key component of the myelin sheath, and neurofilament to visualize the axons.
- Analysis: The extent of myelination is quantified by measuring the area of MBP staining that co-localizes with neurofilament-positive axons using fluorescence microscopy and image analysis software.

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References

- 1. Disruption of Plexin-A1 signaling by FTX-101: mode of action and effect on oligodendrocyte biology - PubMed [pubmed.ncbi.nlm.nih.gov]
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